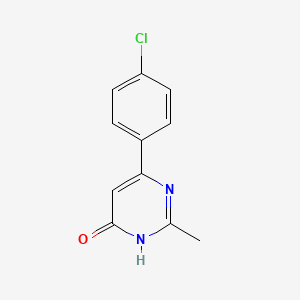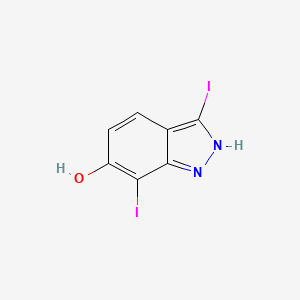
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It is a piperidine-based heterocyclic compound with a difluorobenzyl substituent, a pyridine ring and a pyrimidine ring. It has been found to have a variety of biochemical and physiological effects and is a promising candidate for further research.
Applications De Recherche Scientifique
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. It has been found to have strong antifungal activity and has been tested as a potential treatment for fungal infections. It has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, it has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Mécanisme D'action
The mechanism of action of 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is not fully understood. It is believed to work by binding to the active sites of enzymes and inhibiting their activity. It has been found to inhibit the enzyme tyrosinase by binding to its active site and blocking the production of melanin. It has also been found to inhibit the enzyme monoamine oxidase by binding to its active site and blocking the metabolism of neurotransmitters.
Biochemical and Physiological Effects
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one has been found to have a variety of biochemical and physiological effects. It has been found to have strong antifungal activity and has been tested as a potential treatment for fungal infections. It has also been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one in laboratory experiments include its ability to inhibit the enzymes tyrosinase and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in various biochemical and physiological processes. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for research on 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one. These include further studies on its mechanism of action, its potential applications in drug development, its potential applications in the treatment of fungal infections, and its potential applications in the treatment of neurological disorders. In addition, further research could be conducted on its ability to inhibit other enzymes and its potential toxicity in humans.
Propriétés
IUPAC Name |
4-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O/c22-16-9-14(10-17(23)11-16)13-27-7-4-15(5-8-27)19-12-20(28)26-21(25-19)18-3-1-2-6-24-18/h1-3,6,9-12,15H,4-5,7-8,13H2,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMXCAJFGRGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



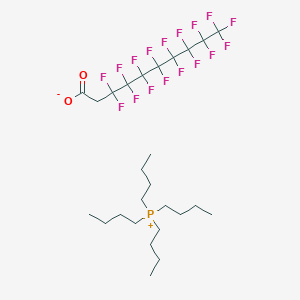
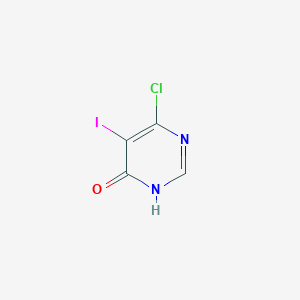

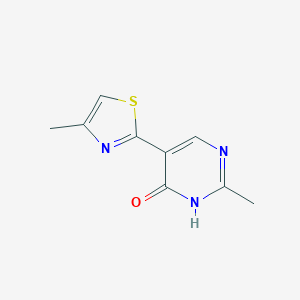
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

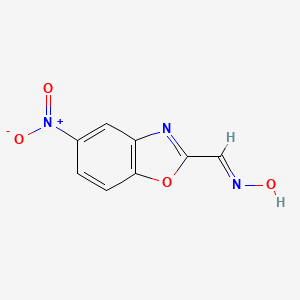
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)

![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
